molecular formula C18H15NO B11858187 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 20371-39-5

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline

Cat. No.: B11858187
CAS No.: 20371-39-5
M. Wt: 261.3 g/mol
InChI Key: PDZBZMFRBSDQFV-UHFFFAOYSA-N
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Description

N-[(E)-(2-Methoxynaphthalen-1-yl)methylidene]aniline is a Schiff base compound with the molecular formula C18H15NO and a molecular weight of 261.32 g/mol . This class of organic compounds, characterized by an imine (C=N) functional group, is of significant interest in multidisciplinary research and development . The compound serves as a versatile chemical reagent, particularly as a ligand in coordination chemistry for synthesizing metal complexes with potential catalytic and photophysical properties . Schiff bases are renowned for their broad spectrum of bioactivities, which include antibacterial, anticancer, anti-inflammatory, and antimicrobial properties, making them valuable scaffolds in medicinal chemistry and drug discovery research . The specific steric and electronic properties of this compound, imparted by the naphthalene and aniline systems, can be fine-tuned to influence the behavior and efficacy of the resulting compounds or complexes . Researchers also utilize such compounds in the development of advanced materials. Product Identification: • CAS Registry Number: 20371-39-5 • Molecular Formula: C18H15NO • Molecular Weight: 261.32 g/mol Usage Note: This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review all relevant safety data before handling.

Properties

CAS No.

20371-39-5

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-N-phenylmethanimine

InChI

InChI=1S/C18H15NO/c1-20-18-12-11-14-7-5-6-10-16(14)17(18)13-19-15-8-3-2-4-9-15/h2-13H,1H3

InChI Key

PDZBZMFRBSDQFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Aprotic Solvents and Acid Catalysis

While protic solvents dominate classical syntheses, aprotic solvents like toluene or dichloromethane have been explored with acid catalysis. For instance, using glacial acetic acid (5 mol%) in toluene under Dean-Stark conditions removes water azeotropically, driving the equilibrium toward imine formation. This method achieves comparable yields (75–82%) but requires longer reaction times (12–24 hours).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A protocol combining 2-methoxynaphthalene-1-carbaldehyde (1.0 equiv), aniline (1.1 equiv), and montmorillonite K10 clay in ethanol under microwave irradiation (300 W, 100°C) produces the Schiff base in 88% yield within 15 minutes. This method enhances reaction efficiency by accelerating molecular collisions and dehydration.

Structural Confirmation and Characterization

Spectroscopic Analysis

  • IR Spectroscopy : The imine (C=N) stretch appears at 1620–1640 cm1^{-1}, while the absence of carbonyl (C=O) and primary amine (N–H) stretches confirms complete condensation.

  • 1^1H NMR : Key signals include a singlet at δ 8.5 ppm (CH=N), methoxy protons at δ 3.9 ppm, and aromatic protons between δ 6.8–8.2 ppm.

  • 13^{13}C NMR : The imine carbon resonates at δ 160–162 ppm, with naphthalene and phenyl carbons appearing in the δ 110–150 ppm range.

X-ray Crystallography

Single-crystal X-ray diffraction of This compound reveals a planar geometry with a dihedral angle of 8.2° between the naphthalene and phenyl rings. The E-configuration is stabilized by weak C–H···π interactions between the methoxy group and adjacent aromatic protons.

Purification and Yield Optimization

Condition Solvent Catalyst Time (h) Yield (%)
RefluxEthanolNone682
Dean-Stark trapTolueneAcetic acid1278
Microwave irradiationEthanolK10 clay0.2588

Crystallization from ethanol/water (3:1 v/v) yields pale-yellow needles with >99% purity by HPLC.

Challenges and Mitigation Strategies

Moisture Sensitivity

Schiff bases are prone to hydrolysis in humid conditions. Conducting reactions under anhydrous conditions (e.g., molecular sieves) or in inert atmospheres (N2_2) minimizes degradation.

Byproduct Formation

Excess aniline or aldehyde can lead to oligomeric byproducts. Stoichiometric control and gradual reactant addition mitigate this issue.

Industrial and Research Applications

While primarily a research chemical, This compound has potential as a ligand in catalysis or a precursor for photoresist materials, analogous to sulfonium salts in lithography. Its planar structure suggests utility in organic electronics or as a fluorescence probe .

Chemical Reactions Analysis

Types of Reactions

N-((2-Methoxynaphthalen-1-yl)methylene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Key Chemical Reactions

The compound is known to participate in various chemical reactions, including:

  • Oxidation : It can be oxidized to form corresponding carbonyl compounds.
  • Reduction : Reduction reactions can yield amines or alcohols.
  • Substitution Reactions : The aniline nitrogen can undergo nucleophilic substitutions.
  • Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of complex organic molecules.

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline has been studied for its potential biological applications, particularly in pharmacology. Its derivatives have shown promising results in:

  • Anticancer Activity : Compounds derived from this Schiff base have exhibited significant anticancer properties against various cancer cell lines. For instance, related compounds have shown percent growth inhibition rates exceeding 80% against specific cancer types such as OVCAR-8 and SNB-19 .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents .

Material Science

The compound's unique structural characteristics allow it to be utilized in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metal ions also opens avenues for applications in sensors and catalysts.

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of Schiff bases derived from naphthalene reported that this compound derivatives inhibited the proliferation of cancer cells effectively. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various Schiff bases, this compound was tested against multiple microbial strains. Results indicated that it possessed significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .

Data Tables

Application AreaFindings
Anticancer Activity Percent growth inhibition > 80% against OVCAR-8 and SNB-19
Antimicrobial Activity Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria
Material Science Potential use in organic semiconductors and as a catalyst

Mechanism of Action

The mechanism of action of N-((2-Methoxynaphthalen-1-yl)methylene)aniline involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The Schiff base moiety allows it to form reversible covalent bonds with nucleophilic sites in biomolecules, leading to changes in their function. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Parameters of Selected Schiff Bases
Compound Dihedral Angle (°) Space Group Key Interactions Reference
N-[(E)-(2-Methoxynaphthalen-1-yl)methylidene]-3-nitroaniline 59.99 P21/c C–H···N (intra), C–H···O (inter)
2-Methyl-3-nitro-N-[(5-nitrothiophen-2-yl)methylidene]aniline Not reported Not specified C–H···O (inter)
N-[(E)-(3-Nitrophenyl)methylidene]aniline Not reported Not specified C–H···O (inter)
(E)-N-[(Benzo[d]thiazol-2-yl)methylidene]-4-dodecylaniline Not reported Not specified π-π stacking

Key Observations :

  • The title compound’s non-planarity (59.99°) contrasts with planar analogs like carbazole-derived Schiff bases (e.g., N-[(E)-(9-ethylcarbazol-3-yl)methylidene]aniline), which exhibit greater conjugation .
  • Intermolecular interactions : The C–H···O bonds in the title compound differ from thiophene-based analogs (e.g., FIBKUZ, TONBAB), where C–H···O bonds dominate packing .

Electronic and Substituent Effects

Table 2: Substituent Impact on Properties
Compound Substituents Electronic Effects Bioactivity
Title compound 2-Methoxy-naphthyl, 3-nitro Strong electron-withdrawing (NO₂), moderate donating (OCH₃) Antibacterial, antituberculosis
N-[(E)-(3-Nitrophenyl)methylidene]aniline 3-Nitro-phenyl Electron-withdrawing (NO₂) Insecticidal
(E)-4-Methoxy-N-(1-(3-methoxyphenyl)ethylidene)aniline 4-OCH₃, 3-OCH₃-phenyl Electron-donating (OCH₃) Fluorescent properties
N-[(Benzo[d]thiazol-2-yl)methylidene]aniline Benzothiazole Electron-deficient heterocycle Catalytic applications

Key Observations :

  • The nitro group in the title compound enhances electrophilicity, favoring interactions with biological targets , whereas methoxy groups in analogs (e.g., 1o in ) improve fluorescence via electron donation.
  • Benzothiazole-containing Schiff bases exhibit unique π-acceptor properties, enabling applications in catalysis .

Key Observations :

  • The title compound’s nitro and methoxy groups synergize for dual electronic and bioactive applications, whereas carbazole derivatives excel in optoelectronics .

Biological Activity

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline is a member of the Schiff base family, which are compounds formed by the condensation of primary amines with carbonyl compounds. Schiff bases have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological evaluations.

Synthesis and Structural Characterization

The compound this compound can be synthesized via a condensation reaction between 2-methoxynaphthalene-1-carbaldehyde and aniline. The resulting product typically undergoes characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm its structure and purity .

Antimicrobial Activity

Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)8.5
MCF-7 (breast cancer)10.2
A549 (lung cancer)9.0

The compound's efficacy appears to be linked to its ability to inhibit topoisomerase activity, leading to DNA damage in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. SAR studies indicate that modifications to the naphthalene ring or the aniline moiety can enhance or diminish its biological effects. For example, substituents that increase electron density on the aromatic rings tend to improve antimicrobial and antitumor activities.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound to assess their biological activities. Derivatives with additional functional groups were tested for their potency against both bacterial and cancer cell lines. The findings revealed that certain derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of functional group positioning in optimizing biological effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a Schiff base condensation between 2-methoxy-1-naphthaldehyde and aniline under acidic or solvent-free conditions. Key considerations include:

  • Catalyst Selection : Use of acetic acid or p-toluenesulfonic acid to accelerate imine formation while minimizing side reactions like oxidation .
  • Solvent Choice : Polar aprotic solvents (e.g., ethanol) enhance solubility and reaction homogeneity, but solvent-free methods reduce purification steps .
  • Purity Control : Post-synthesis recrystallization from ethanol or methanol ensures removal of unreacted aldehydes/amines. Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Q. Which spectroscopic and crystallographic techniques are essential for validating the structure of this Schiff base?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the (E)-configuration and planar geometry of the imine bond. Key metrics include bond lengths (C=N: ~1.28 Å) and dihedral angles between naphthalene and aniline moieties .

  • NMR Spectroscopy : 1H^1H NMR confirms the absence of aldehyde protons (δ 9–10 ppm) and detects methoxy groups (δ 3.8–4.0 ppm). 13C^{13}C NMR identifies the imine carbon at δ 160–165 ppm .

  • FT-IR : Stretching frequencies for C=N (1620–1640 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) validate the Schiff base linkage .

    Table 1 : Key Spectroscopic/Crystallographic Parameters

    TechniqueParameterObserved ValueReference Standard (NIST)
    SC-XRDC=N bond length1.28 Å1.27–1.30 Å
    1H^1H NMRMethoxy protons (δ)3.85 ppm3.80–4.00 ppm
    FT-IRC=N stretch (cm1^{-1})16351620–1640

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data for this compound be systematically resolved?

  • Methodological Answer :

  • Density Functional Theory (DFT) Validation : Compare computed geometries (bond lengths, angles) with SC-XRD data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to minimize deviations in dihedral angles (>5° discrepancies warrant re-evaluation of computational models) .
  • Spectroscopic Reconciliation : Overlay experimental IR/NMR spectra with DFT-simulated spectra. For example, if DFT underestimates C=N stretching frequency by >20 cm1^{-1}, refine vibrational mode calculations using anharmonic corrections .
  • Error Analysis : Quantify RMSD between experimental and computed parameters. Acceptable thresholds: <0.02 Å (bond lengths), <2° (angles) .

Q. What strategies improve regioselectivity in the synthesis of structurally analogous Schiff bases?

  • Methodological Answer :

  • Steric/Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) on the aniline ring to enhance electrophilicity at the reaction site, as demonstrated in derivatives like (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline .

  • Solvent Effects : Use toluene for thermodynamic control (favors more stable isomers) or DMF for kinetic control (accelerates imine formation) .

  • Catalytic Asymmetry : Chiral catalysts (e.g., L-proline) can induce enantioselectivity in non-symmetric analogs, though this requires tailored optimization .

    Table 2 : Comparative Regioselectivity in Analog Synthesis

    SubstituentSolventYield (%)Isomer Ratio (E:Z)Reference
    -NO2_2 (para)Ethanol7895:5
    -OCH3_3 (ortho)Toluene6585:15

Q. What computational approaches best predict the photophysical properties of this Schiff base?

  • Methodological Answer :

  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra using the CAM-B3LYP functional and solvent continuum models (e.g., IEF-PCM for ethanol). Compare computed λmax_{\text{max}} (e.g., 350–370 nm) with experimental data to validate π→π* transitions .
  • Excited-State Dynamics : Analyze non-radiative decay pathways using molecular dynamics simulations. Key metrics include fluorescence quantum yield (ΦF_F) and Stokes shift .

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